Olanexidine gluconate exhibits a complex molecular architecture characterized by its biguanide core structure coupled with dichlorobenzyl and octyl substituents. The compound's systematic name according to International Union of Pure and Applied Chemistry nomenclature is 1-[N'-[(3,4-dichlorophenyl)methyl]carbamimidoyl]-2-octylguanidine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid. This nomenclature reflects the compound's dual nature, consisting of the active biguanide component and the gluconate counterion that enhances its pharmaceutical properties.
The molecular formula of olanexidine gluconate is C23H39Cl2N5O7, with a molecular weight of 568.5 grams per mole. The structure features a central biguanide moiety that serves as the pharmacologically active component, with specific substitutions that differentiate it from other biguanide antiseptics. The presence of two chlorine atoms on the benzyl ring significantly enhances the compound's antimicrobial efficacy, while the octyl chain contributes to its membrane-penetrating properties.
The three-dimensional conformational analysis of olanexidine gluconate reveals significant flexibility in its molecular structure. This flexibility is attributed to the multiple rotatable bonds present in the octyl chain and the biguanide linker region. The compound contains 16 rotatable bonds, which contributes to its ability to interact with diverse bacterial membrane components. The molecular complexity, calculated at 571, indicates the sophisticated arrangement of functional groups that contribute to its biological activity.
Table 1: Molecular Characteristics of Olanexidine Gluconate
The conversion of olanexidine base to its gluconate salt represents a critical pharmaceutical optimization step that significantly enhances the compound's therapeutic utility. The gluconate salt formation process involves the neutralization of the basic biguanide nitrogen centers with gluconic acid, resulting in improved water solubility and reduced irritation potential compared to the free base form. This salt formation strategy parallels similar approaches used in other biguanide antiseptics, where organic acid salts provide superior pharmaceutical properties.
The gluconate moiety, derived from (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid, contributes multiple hydroxyl groups that facilitate hydrogen bonding interactions with water molecules. This extensive hydrogen bonding network significantly enhances the compound's aqueous solubility compared to the hydrochloride salt or free base forms. The stereochemical configuration of the gluconate component is critical for optimal salt formation and stability, with the specific R and S configurations providing the most favorable ionic interactions.
The complexation process involves careful pH control and stoichiometric considerations to ensure complete salt formation without degradation of the biguanide component. The resulting ionic complex demonstrates enhanced stability under physiological conditions while maintaining the full antimicrobial potency of the parent biguanide structure. The gluconate counterion also contributes to the compound's biocompatibility profile by providing a metabolically acceptable anionic component that does not interfere with the primary antimicrobial mechanism.
The synthesis of olanexidine follows established biguanide formation principles, beginning with the preparation of cyanoguanidine intermediates. The primary synthetic route involves the initial condensation of octylamine with dicyandiamide under acidic conditions to form 1-cyano-3-octylguanidine. This intermediate serves as a key building block that subsequently undergoes nucleophilic substitution with 3,4-dichlorobenzylamine to form the final biguanide structure.
The mechanism of biguanide formation proceeds through a nucleophilic addition-elimination sequence characteristic of guanidine chemistry. The cyanoguanidine intermediate acts as an electrophilic center that readily reacts with primary amines under elevated temperature conditions. The reaction typically requires temperatures between 150-200°C and proceeds through a cyclic transition state that facilitates the formation of the characteristic biguanide double bond structure.
The reaction conditions must be carefully controlled to prevent side reactions that can lead to impurity formation. The use of appropriate solvents, such as mesitylene or ester-based organic solvents, helps maintain reaction selectivity while providing adequate solubility for all reactants. The reaction typically proceeds with high yields when conducted under inert atmosphere conditions that prevent oxidative degradation of the sensitive biguanide functional groups.
Table 2: Key Synthetic Intermediates and Reaction Conditions
Industrial production of olanexidine gluconate requires sophisticated process optimization to ensure consistent quality and economic viability. The manufacturing process has been refined to utilize ester-based organic solvents that provide superior reaction control compared to aromatic hydrocarbon solvents traditionally used in laboratory-scale synthesis. This solvent optimization allows for lower reaction temperatures and improved safety profiles in large-scale operations.
The second synthetic step involves the coupling of the cyanoguanidine intermediate with 3,4-dichlorobenzylamine hydrochloride under carefully controlled temperature conditions. Industrial processes utilize ester-based solvents such as ethyl acetate or butyl acetate, which provide superior heat transfer characteristics and reduced environmental impact compared to aromatic solvents. The reaction is typically conducted at temperatures between 120-140°C to ensure complete conversion while minimizing thermal degradation.
The final salt formation step represents a critical quality control point in the industrial process. The conversion of olanexidine hydrochloride to the gluconate salt requires precise pH control and stoichiometric addition of gluconic acid in the presence of sodium hydroxide. This process is conducted under controlled atmospheric conditions to prevent oxidation and ensure consistent salt stoichiometry. The resulting product undergoes extensive purification through recrystallization techniques that remove residual impurities and provide pharmaceutical-grade material suitable for antiseptic applications.
Olanexidine gluconate exhibits significantly enhanced aqueous solubility compared to its base compound and other salt forms [3] [5]. The compound demonstrates remarkable water solubility characteristics, with concentrations achievable up to 20% weight per volume in aqueous solutions [3]. This represents a substantial improvement over olanexidine hydrochloride, which shows solubility of less than 0.05% weight per volume at 0°C, while the free olanexidine base displays even lower solubility by an order of magnitude [3].
The enhanced solubility profile of olanexidine gluconate results from the formation of a stable salt complex with gluconic acid [3]. Optimal solubility is achieved when at least an equimolar amount of gluconic acid is present, specifically requiring approximately 1.0 to 1.1 moles of gluconic acid per mole of free olanexidine [3]. The aqueous solutions containing olanexidine gluconate at concentrations up to 20% weight per volume remain clear and transparent at room temperature for extended periods [3].
Temperature dependence studies reveal that olanexidine gluconate maintains stable aqueous solutions across a range of temperatures [3]. The compound can be dissolved at room temperature, though heating may be applied to facilitate the dissolution process when higher concentrations are required [3]. The solubility enhancement mechanism involves the gluconic acid acting as a solubilizing agent, potentially through salt formation or coexistence in the aqueous medium [3].
| Solvent System | Concentration (% w/v) | Temperature (°C) | Stability |
|---|---|---|---|
| Pure Water | 0.1-20.0 | 25 | Excellent |
| Aqueous Gluconic Acid | Up to 20.0 | 25-elevated | Excellent |
| Olanexidine HCl in Water | <0.05 | 0 | Limited |
Organic solvent solubility profiles for olanexidine gluconate show different characteristics compared to aqueous systems [15]. The compound requires specific solubilizing agents in formulations, such as polyoxyethylene polyoxypropylene glycol, to achieve adequate solubility in certain organic media [15]. These solubilizing agents are incorporated at concentrations ranging from 0.1 to 5.0% weight per volume to maintain compound stability and solubility [28].
The stability profile of olanexidine gluconate demonstrates significant pH dependence, with distinct behavior patterns observed across acidic, neutral, and basic conditions [16]. Conventional formulations have historically maintained pH values around 5.0, reflecting the mildly acidic nature typically required for topical applications [16]. However, recent investigations reveal enhanced activity and stability characteristics under basic conditions.
At pH values greater than 7.0, olanexidine gluconate exhibits enhanced bactericidal efficacy, with optimal performance observed in the pH range of 8.0 to 11.0 [16]. Specifically, formulations at pH 8.0 to 10.0 demonstrate superior stability profiles compared to acidic formulations [16]. The compound maintains excellent stability at pH 9.0 and pH 10.0, though slight activity reduction occurs at pH 10.0, potentially due to interactions with solubilizing agents present in the formulation [16].
Basic pH conditions ranging from 7.5 to 12.0 are considered acceptable for maintaining compound integrity, with preferred ranges being pH 8.0 to 11.5 and most optimal conditions at pH 8.0 to 10.5 [16]. The enhanced stability under alkaline conditions represents a significant departure from traditional acidic formulations and opens new possibilities for formulation development.
Temperature stability studies indicate that olanexidine gluconate maintains chemical integrity across a range of thermal conditions [4]. The compound follows typical pharmaceutical stability patterns where degradation rates increase approximately 2-3 fold for every 10°C temperature increase [4]. Thermal degradation kinetics demonstrate that the compound requires controlled storage conditions to maintain long-term stability.
| pH Range | Temperature (°C) | Stability Assessment | Optimal Duration |
|---|---|---|---|
| 5.0 | 25 | Good | Extended |
| 8.0-10.0 | 25 | Excellent | Extended |
| 10.0-11.0 | 25 | Good | Moderate |
| 8.0-10.0 | Elevated | Moderate | Limited |
The stability enhancement under basic conditions is attributed to changes in the compound's molecular configuration and reduced tendency for degradation reactions [16]. Addition of surfactants to basic solutions containing olanexidine gluconate further enhances stability profiles [16]. This finding suggests that formulation optimization can significantly extend the compound's shelf life and effectiveness.
Freeze-thaw stability studies demonstrate that olanexidine gluconate maintains structural integrity under controlled freezing conditions [4]. However, pH shifts may occur during freezing and freeze-drying processes, requiring careful monitoring of formulation conditions [4]. The compound's stability is also influenced by the presence of buffer systems and excipients that can modulate pH changes during temperature variations.
The molecular structure of olanexidine gluconate, with molecular formula C₂₃H₃₉Cl₂N₅O₇ and molecular weight 568.5 grams per mole, provides distinctive spectroscopic signatures across multiple analytical techniques [1] [18]. The compound consists of two distinct components: the olanexidine base (C₁₇H₂₇Cl₂N₅) with molecular weight 372.34 grams per mole, and gluconic acid (C₆H₁₂O₇) [1] [2].
Nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to both the biguanide structure and the gluconic acid moiety [12] [13]. The olanexidine component displays typical biguanide proton environments, including the octyl chain methylene protons appearing in the aliphatic region between 0.9-2.6 parts per million [23]. The dichlorobenzyl group contributes aromatic proton signals in the 7.0-8.0 parts per million region, characteristic of substituted benzene rings [23].
The gluconic acid component exhibits distinctive carbohydrate proton patterns, with the anomeric proton typically appearing around 4.5-5.3 parts per million depending on the configuration [23]. Hydroxyl-bearing carbon signals in carbon-13 nuclear magnetic resonance spectroscopy appear in the 60-80 parts per million region, consistent with sugar alcohol structures [12]. The carboxylic acid carbon of gluconic acid appears in the downfield region around 170-180 parts per million [13].
| Nuclear Magnetic Resonance Region | Chemical Shift (ppm) | Assignment | Multiplicity |
|---|---|---|---|
| Aromatic | 7.0-8.0 | Dichlorobenzyl protons | Multiplet |
| Anomeric | 4.5-5.3 | Gluconic acid H-1 | Variable |
| Aliphatic CH₂ | 1.4-2.6 | Octyl chain methylenes | Complex |
| Terminal CH₃ | 0.9-1.3 | Octyl chain methyl | Triplet |
Fourier transform infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies [10] [24]. The compound exhibits strong absorption bands corresponding to nitrogen-hydrogen stretching vibrations in the 3200-3500 wavenumber region, typical of primary and secondary amine groups present in the biguanide structure [24]. Carbon-hydrogen stretching vibrations appear in the 2850-3000 wavenumber region for saturated alkyl groups and above 3000 wavenumbers for aromatic carbon-hydrogen bonds [24].
The gluconic acid component contributes characteristic hydroxyl group stretching vibrations as broad absorptions in the 3200-3600 wavenumber region [24]. The carboxylic acid carbonyl group appears as a strong absorption around 1700-1750 wavenumbers [24]. Carbon-oxygen stretching vibrations from the polyol structure appear in the fingerprint region between 1000-1200 wavenumbers [24].
Carbon-nitrogen stretching vibrations characteristic of the biguanide structure appear in the 1500-1600 wavenumber region [24]. The dichlorobenzyl ring contributes aromatic carbon-carbon stretching vibrations around 1600 wavenumbers and carbon-chlorine stretching vibrations in the 600-800 wavenumber region [24].
| Infrared Region (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| 3200-3600 | Strong, Broad | O-H, N-H stretch | Hydroxyl, Amine |
| 2850-3000 | Strong | C-H stretch | Alkyl groups |
| 1700-1750 | Strong | C=O stretch | Carboxylic acid |
| 1500-1600 | Medium | C-N stretch | Biguanide |
| 1000-1200 | Medium | C-O stretch | Polyol |
| 600-800 | Medium | C-Cl stretch | Chlorinated aromatic |
Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 568, corresponding to the intact olanexidine gluconate complex [18] [25]. Fragmentation patterns show characteristic losses corresponding to the gluconic acid moiety (196 mass units) and progressive losses from the octyl chain [25]. The dichlorobenzyl fragment appears as a significant peak, providing structural confirmation [25].
Electrospray ionization mass spectrometry demonstrates the compound's ability to form stable gas-phase ions under gentle ionization conditions [25]. The fragmentation pathway includes glycosidic bond cleavages similar to other gluconate esters, with characteristic neutral losses of water molecules (18 mass units) and formaldehyde units (30 mass units) from the gluconic acid portion [25].
High-resolution mass spectrometry provides accurate mass measurements enabling molecular formula confirmation [25]. The exact mass of 567.2226540 daltons matches the calculated theoretical value for the molecular formula C₂₃H₃₉Cl₂N₅O₇ [1]. Isotope pattern analysis confirms the presence of two chlorine atoms through the characteristic chlorine isotope distribution [25].
| Mass Spectrometry Feature | m/z Value | Assignment | Relative Intensity |
|---|---|---|---|
| Molecular Ion | 568.5 | [M+H]⁺ | Moderate |
| Base Peak | 372.3 | Olanexidine fragment | High |
| Gluconic Acid Loss | 372.5 | [M-gluconate]⁺ | High |
| Dichlorobenzyl | 175.0 | Aromatic fragment | Medium |